2-(2,6-Dimethoxyphenyl)acetic acid
Description
Established Synthetic Pathways: The Willgerodt Process and its Variants
While the classic Willgerodt reaction, which typically converts aryl alkyl ketones to the corresponding ω-arylalkanoic acids and their amides, is a fundamental process in organic synthesis, its direct application to the synthesis of 2-(2,6-dimethoxyphenyl)acetic acid from a suitable precursor like 2-acetyl-1,3-dimethoxybenzene is not extensively detailed in readily available literature. The reaction generally involves heating the ketone with sulfur and a high-boiling amine, such as morpholine.
A conceptually related synthesis starts from 2,6-xylenol. In this process, 2,6-xylenol is first converted to its sodium salt, which then undergoes a substitution reaction with chloroacetic acid under molten conditions to yield 2,6-dimethylphenoxyacetic acid. google.com This method avoids the use of costly and highly polluting reagents. google.com
Alternative Synthetic Routes: Exploration from 2,6-Dimethoxybenzaldehyde (B146518)
An alternative and frequently utilized starting material for the synthesis of this compound is 2,6-dimethoxybenzaldehyde. One common approach involves the conversion of the aldehyde to an intermediate which is then transformed into the desired acetic acid derivative.
A plausible synthetic route starting from 2,6-dimethoxybenzaldehyde could involve a condensation reaction, such as the Perkin or a related condensation, to introduce a two-carbon chain, which can subsequently be reduced and hydrolyzed to the final acid. Another possibility is the conversion of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent cyanation and hydrolysis to yield the acetic acid.
A multi-step synthesis starting from 1,3-dimethoxybenzene (B93181) can also be employed to produce 2,6-dimethoxybenzaldehyde, which is then further reacted. chemicalbook.com This involves the formylation of 1,3-dimethoxybenzene to introduce the aldehyde group. chemicalbook.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of catalyst and reagents.
In syntheses starting from substituted phenols, the temperature of the substitution reaction and the reaction time are critical. For instance, in the synthesis of a related compound, carrying out the substitution reaction at temperatures between 140°C and 145°C for 1.5 to 2 hours was found to be optimal. google.com
The following table summarizes various synthetic approaches and their reported yields for related compounds, illustrating the impact of different methodologies.
| Starting Material(s) | Reagents and Conditions | Product | Yield |
| 8-hydroxyquinoline, 4-methoxyphenylglyoxal hydrate, Meldrum's acid | Et3N, MeCN, reflux; then AcOH, reflux | 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid | 68% mdpi.com |
| 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, urea | PTSA, ethanol, reflux | Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 28.6% mdpi.com |
| o-methoxybenzaldehyde, methyl acetoacetate, ammonium (B1175870) acetate (B1210297) | i-PrOH, reflux | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine | 37.8% nih.gov |
Isolation and Purification Techniques for Synthesized this compound
Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. The typical procedure involves an aqueous workup to remove inorganic salts and water-soluble impurities.
The crude product is often isolated by filtration after precipitation from the reaction mixture. This is commonly achieved by acidifying the reaction mixture if the product is in its salt form. google.com For instance, after a reaction in a basic aqueous solution, the pH is adjusted to 1 with hydrochloric acid to precipitate the carboxylic acid. google.com
Recrystallization is a standard method for purifying the crude solid. A common solvent system for the recrystallization of related phenylacetic acids is a mixture of an organic solvent and water, such as ethanol-water google.com or benzene-ligroin orgsyn.org. The crude product is dissolved in the hot solvent mixture and allowed to cool slowly, leading to the formation of purer crystals.
Column chromatography is another powerful purification technique, particularly when dealing with mixtures of products or for removing closely related impurities. For example, silica (B1680970) gel column chromatography using a mixture of chloroform (B151607) and ethyl acetate has been used to separate a desired product from a side product in a similar synthesis. mdpi.com
The purity of the final product is typically assessed using analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR spectroscopy.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-4-3-5-9(14-2)7(8)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYQIUBLBNTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15561-50-9 | |
| Record name | 2-(2,6-dimethoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Manufacturing Processes
Common Laboratory-Scale Synthesis Routes
In a laboratory setting, one of the historically cited methods for preparing this compound is the Willgerodt-Kindler reaction. This multi-step process typically starts from a corresponding acetophenone (B1666503) derivative. Modern synthetic organic chemistry offers a variety of alternative routes, often providing higher yields and milder reaction conditions. These can include cross-coupling reactions or multi-step sequences starting from 2,6-dimethoxybenzaldehyde (B146518) or a related precursor.
Industrial-Scale Manufacturing Considerations
Specific details on the industrial-scale manufacturing of this compound are not widely published. However, general principles of chemical process scale-up would apply. Key considerations would include the cost and availability of starting materials, process safety, optimization of reaction conditions (temperature, pressure, catalysts) to maximize yield and throughput, and efficient management of waste streams. The economic feasibility of any industrial process would depend heavily on the demand for the compound as an intermediate in the production of higher-value fine chemicals or pharmaceuticals.
Purification and Characterization Techniques
After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. Common laboratory purification techniques include:
Extraction: Segregating the product from the reaction mixture.
Column Chromatography: Separating the compound based on its polarity.
Crystallization: A highly effective method for obtaining the compound in high purity. Slow evaporation of a suitable solvent can yield light brown, square-type crystals of the material.
Once purified, the compound is characterized to confirm its identity and purity. Standard techniques include:
X-ray Crystallography: Provides definitive information on the three-dimensional molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid's C=O and O-H bonds.
Mass Spectrometry: To confirm the molecular weight of the compound.
Advanced Structural Characterization of 2 2,6 Dimethoxyphenyl Acetic Acid
X-ray Crystallographic Analysis of 2-(2,6-Dimethoxyphenyl)acetic acidajchem-b.com
The molecular and crystal structure of 2-(2,6-dimethoxyphenyl)acetic acid was elucidated using X-ray crystallographic techniques. ajchem-b.com
Crystal Structure Determination and Refinementajchem-b.com
The compound crystallizes in the triclinic crystal system with the space group P-1. ajchem-b.com The structural parameters were refined using the full-matrix least-squares method, which resulted in a final R-factor of 0.0579 for 1711 observed reflections. ajchem-b.com
Table 1: Crystal data and structure refinement for this compound
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.66(4) |
| b (Å) | 8.16(4) |
| c (Å) | 8.65(3) |
| V (ų) | 503(4) |
| Z | 2 |
| Final R-factor | 0.0579 |
Data sourced from Advanced Journal of Chemistry, Section B ajchem-b.com
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assemblyajchem-b.com
In the crystal packing of this compound, the molecules are consolidated by both intermolecular O-H···O and intramolecular C-H···O interactions. ajchem-b.com The prominent O-H···O interaction leads to the formation of a dimer, which corresponds to an R2(2)(8) graph-set motif. ajchem-b.com
Hirshfeld Surface Analysis and Intermolecular Contactsajchem-b.com
To visualize and analyze the intermolecular interactions, Hirshfeld surface (HS) analysis was employed. ajchem-b.com This technique provides insight into the conformity of the molecular structure by mapping the close contacts in the crystal. ajchem-b.com
Analysis of Crystal Voids and Packing Efficiencyajchem-b.com
The mechanical strength of the crystal structure was assessed through void-volume analysis. ajchem-b.com This analysis helps in understanding the packing efficiency and the empty spaces within the crystal lattice. ajchem-b.com
Energy Frameworks and Dominant Interaction Types in Crystalline 2-(2,6-Dimethoxyphenyl)acetic acidajchem-b.com
Energy frameworks were constructed to determine the stability of the crystal structure and to identify the nature of the dominant intermolecular forces. ajchem-b.com This analysis revealed the significant energetic contributions that stabilize the crystalline arrangement. ajchem-b.com
Computational Chemistry and Molecular Modeling of 2 2,6 Dimethoxyphenyl Acetic Acid
Assessment of Potential Inhibitory Activities against Microbial Targets via Docking
The potential of 2-(2,6-dimethoxyphenyl)acetic acid (DMPAA) as an antimicrobial agent has been investigated through molecular docking studies. These computational techniques predict the binding affinity and interaction between a ligand (in this case, DMPAA) and the active site of a target protein, providing insights into the compound's potential inhibitory activity.
Research has focused on the interaction of DMPAA with two specific microbial targets: DNA gyrase, an essential bacterial enzyme, and CYP51, a crucial enzyme in fungi. ajchem-b.com The docking studies aimed to elucidate the binding modes and energies of DMPAA in comparison to established antimicrobial drugs.
Antibacterial Target: DNA Gyrase
Molecular docking simulations were performed to assess the inhibitory potential of DMPAA against DNA gyrase. ajchem-b.com The results were compared with ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic that targets this enzyme. The binding energy of DMPAA was calculated to be -6.2 kcal/mol. ajchem-b.com In comparison, ciprofloxacin exhibited a binding energy of -7.1 kcal/mol. ajchem-b.com While ciprofloxacin showed a stronger binding affinity, the docking score of DMPAA suggests a notable potential for antibacterial activity. ajchem-b.com
Antifungal Target: CYP51
The inhibitory activity of DMPAA was also evaluated against CYP51 (PDB ID: 1EA1), a target for antifungal agents. ajchem-b.com The docking analysis was performed alongside fluconazole, a standard antifungal medication. The binding energy for DMPAA when docked with CYP51 was found to be -6.8 kcal/mol. ajchem-b.com Fluconazole, the conventional drug, demonstrated a binding energy of -7.5 kcal/mol. ajchem-b.com These findings indicate that DMPAA has a considerable binding affinity for the CYP51 active site, suggesting potential antifungal properties. ajchem-b.com
The following interactive data tables summarize the binding energies from the molecular docking studies:
Table 1: Molecular Docking Results of this compound and Reference Drugs against Microbial Targets
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| This compound | DNA Gyrase | - | -6.2 ajchem-b.com |
| Ciprofloxacin | DNA Gyrase | - | -7.1 ajchem-b.com |
| This compound | CYP51 | 1EA1 | -6.8 ajchem-b.com |
| Fluconazole | CYP51 | 1EA1 | -7.5 ajchem-b.com |
Role of 2 2,6 Dimethoxyphenyl Acetic Acid in Advanced Organic Synthesis and Medicinal Chemistry
2-(2,6-Dimethoxyphenyl)acetic acid as a Versatile Building Block for Pharmaceutical Intermediates
This compound is a valuable building block in the synthesis of pharmaceutical intermediates. Its structure, featuring a phenyl ring with two methoxy (B1213986) groups at positions 2 and 6, along with an acetic acid moiety, provides multiple reactive sites for chemical modifications. This allows for the construction of complex molecular architectures found in various therapeutic agents.
The presence of the dimethoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, the methoxy groups can impact metabolic stability and receptor binding affinity. The carboxylic acid function serves as a key handle for derivatization, enabling the formation of amides, esters, and other functional groups commonly found in pharmaceuticals.
A notable application of this compound is in the synthesis of precursors for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. These oligomers are of interest for their potential use in organic memories and as nonlinear optical (NLO) materials. nih.gov The carboxylic acid group is strategically introduced to engineer the crystal packing of these materials, aiming for non-centrosymmetric arrangements which are crucial for their NLO properties. nih.gov
The versatility of this compound and its analogs is further demonstrated by their use in creating a variety of substituted derivatives. For example, related structures like 2-(2-chloro-3,4-dimethoxyphenyl)acetic acid serve as crucial intermediates in the production of pharmaceuticals and agrochemicals. aaronchem.com The functional groups on these molecules, including chloro, methoxy, and acetic acid moieties, allow for a wide range of chemical transformations such as esterification and nucleophilic substitutions, making them indispensable tools for synthetic chemists. aaronchem.com
Synthetic Utility in the Derivatization of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The derivatization of the carboxylic acid moiety of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) is a common strategy to improve their therapeutic profiles, such as reducing gastrointestinal side effects. researchgate.net While direct derivatization of this compound itself into an NSAID is not the primary focus, its structural motifs are relevant to the design of new anti-inflammatory agents.
For instance, the structurally related 2-[(2,6-dichloroanilino)phenyl]acetic acid (diclofenac) is a widely used NSAID. Research has focused on synthesizing new derivatives of diclofenac (B195802) by modifying its carboxylic acid group to create hydrazones and other compounds with potentially improved anti-inflammatory and analgesic activities and reduced ulcerogenic effects. researchgate.net
Furthermore, the design of novel selective COX-2 inhibitors often involves phenoxy acetic acid scaffolds. mdpi.com These inhibitors are a newer class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. mdpi.com The synthesis of these compounds often starts from substituted phenols, which are then modified to include an acetic acid side chain, highlighting the importance of the phenylacetic acid framework in the development of modern anti-inflammatory drugs. mdpi.com
Precursor in the Synthesis of Heterocyclic Compounds
This compound and its derivatives are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The reactive nature of the acetic acid group, combined with the potential for reactions on the aromatic ring, allows for various cyclization strategies.
Organic azides, for example, are versatile reagents used in the synthesis of numerous five- and six-membered heterocyclic rings, including those with one or more heteroatoms like nitrogen, oxygen, or sulfur. mdpi.com The synthesis of complex heterocyclic systems, such as furo[3,2-h]quinolines, can be achieved through multicomponent reactions involving precursors that share structural similarities with this compound. mdpi.com For instance, a one-pot synthesis of a 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid derivative has been developed using a multicomponent reaction of 8-hydroxyquinoline, an arylglyoxal, and Meldrum's acid. mdpi.com This approach highlights the utility of acetic acid-bearing aromatic compounds in constructing complex, fused heterocyclic systems.
The strategic use of functionalized building blocks is also evident in the synthesis of substituted imidazoles and other heterocycles that are core components of many biologically active molecules. amazonaws.com
Applications in Natural Product Synthesis
The structural framework of this compound is relevant to the synthesis of various natural products. While direct incorporation of this specific molecule may not be common, the synthesis of complex natural products often relies on building blocks with similar functionalities.
For example, the total synthesis of the macrocyclic natural product bryostatin (B1237437) 16 was achieved using a palladium-catalyzed macrocyclization. acs.org The ligand used in this key step was tris(2,6-dimethoxyphenyl)phosphine (B1586704) (TDMPP), highlighting the importance of the 2,6-dimethoxyphenyl moiety in facilitating challenging chemical transformations. acs.org
Furthermore, the synthesis of analogues of bioactive natural products often involves the use of substituted phenylacetic acid derivatives. These building blocks can be elaborated into more complex structures, demonstrating the versatility of this class of compounds in accessing the intricate architectures of natural products.
Design and Synthesis of Novel Derivatives Incorporating the this compound Moiety
The this compound scaffold serves as a template for the design and synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The steric and electronic properties of the 2,6-dimethoxyphenyl group can be systematically varied to fine-tune the biological activity or physical properties of the resulting molecules.
A study on the synthesis and crystal structure of (2,6-dimethoxyphenyl)acetic acid itself provides insights into its molecular conformation and intermolecular interactions, which are crucial for designing new derivatives with specific solid-state properties. ajchem-b.com The synthesis of a series of 2,6-disubstituted phenol (B47542) derivatives has led to the discovery of novel general anesthetics with improved profiles compared to existing drugs. nih.gov This demonstrates the potential of modifying the substitution pattern on the phenyl ring to achieve desired pharmacological effects.
The development of new synthetic methodologies continues to expand the range of accessible derivatives. For example, the synthesis of various terphenylamine analogues, which are structurally related to compounds bearing the 2,6-disubstituted phenyl motif, showcases the use of modern cross-coupling reactions to build complex aromatic systems. acs.org
In Vitro Biological Activity and Mechanistic Insights of 2 2,6 Dimethoxyphenyl Acetic Acid
Proposed Mechanisms of Biological Action from In Vitro and In Silico Studies
Without any primary or secondary research sources available, any attempt to create the requested article would be based on speculation and would not meet the required standards of scientific accuracy. Further research would be needed to be conducted on this specific compound to determine its biological activities.
Future Research Directions and Opportunities for 2 2,6 Dimethoxyphenyl Acetic Acid
Exploration of Novel and Sustainable Synthetic Pathways
A key area of interest is the development of methods that avoid harsh reaction conditions and the use of toxic catalysts. For instance, exploring solid-phase synthesis techniques or flow chemistry could offer significant advantages in terms of safety, scalability, and product purity. The development of catalytic systems that can be easily recovered and reused will also be a major focus.
Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques such as NMR and IR are routinely used to characterize 2-(2,6-dimethoxyphenyl)acetic acid and its derivatives, there is an opportunity to employ more advanced methods to gain deeper insights into its structural and electronic properties. Techniques like two-dimensional NMR (2D-NMR) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. mdpi.com
Furthermore, the application of techniques such as X-ray crystallography can elucidate the three-dimensional structure of the molecule in the solid state, providing valuable information about its conformation and intermolecular interactions. ajchem-b.com Hirshfeld surface analysis, derived from crystallographic data, can be used to visualize and quantify intermolecular forces, which is crucial for understanding the packing of molecules in a crystal and its potential influence on physical properties. ajchem-b.com
Further Computational and Quantum Chemical Investigations into Reactivity
Computational chemistry offers a powerful tool for understanding the reactivity and electronic structure of this compound. Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, calculate spectroscopic properties, and predict the reactivity of the molecule. ajchem-b.com Such studies can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, all of which are key to understanding the molecule's chemical behavior. ajchem-b.com
Future computational studies could focus on modeling reaction mechanisms involving this compound, helping to rationalize experimental observations and guide the design of new reactions. Quantum chemical calculations can also be employed to investigate the excited-state properties of the molecule, which could be relevant for potential applications in materials science.
Rational Design and Synthesis of Structurally Modified Derivatives with Targeted Activities
The core structure of this compound provides a versatile scaffold for the synthesis of new derivatives with tailored properties. aaronchem.com Future research will focus on the rational design and synthesis of structurally modified analogs to explore their potential in various applications. This could involve introducing different functional groups onto the phenyl ring or modifying the acetic acid side chain to modulate the molecule's electronic and steric properties. evitachem.com
For example, the synthesis of amide and ester derivatives could lead to compounds with altered solubility and biological activity. japsonline.com The introduction of heterocyclic moieties could also open up new avenues for creating molecules with unique chemical and physical properties. mdpi.com Structure-activity relationship (SAR) studies, guided by computational modeling, will be essential in identifying key structural features that contribute to desired activities.
Integration of this compound into Complex Molecular Architectures for Diverse Chemical Applications
The unique structural features of this compound make it an attractive building block for the construction of more complex molecular architectures. Future research could explore its integration into polymers, dendrimers, and macrocycles to create novel materials with specific functions. researchgate.net For instance, its incorporation into polymer backbones could lead to materials with enhanced thermal stability or specific optical properties.
Moreover, the carboxylic acid group provides a handle for anchoring the molecule to surfaces or nanoparticles, opening up possibilities in materials science and nanotechnology. The dimethoxy-substituted phenyl ring can also participate in various coupling reactions, allowing for the construction of larger, multi-component systems. sigmaaldrich.com The exploration of these possibilities could lead to the development of new catalysts, sensors, or advanced materials with applications in a wide range of fields.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,6-Dimethoxyphenyl)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, reacting 2,6-dimethoxyphenylacetonitrile with acidic hydrolysis (e.g., HCl/H₂O) followed by purification via recrystallization . Optimization includes controlling temperature (reflux at 80–100°C) and solvent selection (e.g., ethanol or DMF) to improve yields.
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodology : Use ¹H NMR to verify methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.0 ppm). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3300 cm⁻¹). Elemental analysis validates purity (>97%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact; wash thoroughly after handling. Store in a cool, dry place away from oxidizers. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for derivatives?
- Methodology : Perform DEPT-135 NMR to distinguish CH₂/CH₃ groups and compare with density functional theory (DFT)-simulated spectra. Adjust computational parameters (solvent model, basis set) to align with experimental conditions .
Q. What strategies improve aqueous solubility of this compound derivatives for in vitro studies?
- Methodology : Introduce polar substituents (e.g., hydroxyl groups) or form salts (sodium/potassium). Use prodrug approaches (e.g., esterification with PEG-linked alcohols) to enhance bioavailability .
Q. How reliable are computational models (e.g., GUSAR) for predicting toxicity of methoxy-substituted phenylacetic acid esters?
- Methodology : Validate GUSAR predictions against in vitro assays (e.g., Ames test for mutagenicity). Cross-check with ADMET properties (hepatotoxicity, CYP inhibition) using SwissADME or ProTox-II .
Q. How does methoxy group positioning (2,6- vs. 3,4-) influence biological activity in phenylacetic acid derivatives?
- Methodology : Compare antimicrobial activity of 2,6- and 3,4-dimethoxy derivatives via MIC assays. Structural analogs with 3,4-dimethoxy groups show enhanced antifungal activity due to increased lipophilicity .
Q. What experimental methods assess the thermal stability of this compound under storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
